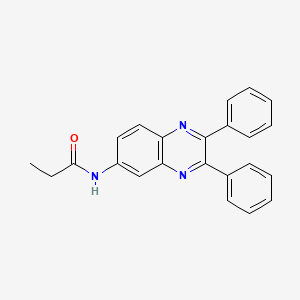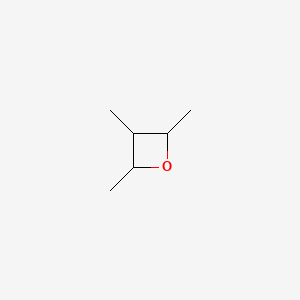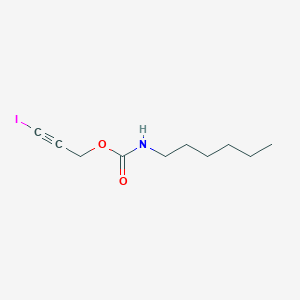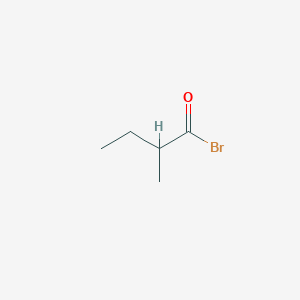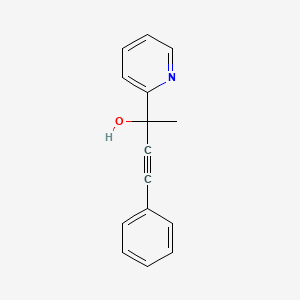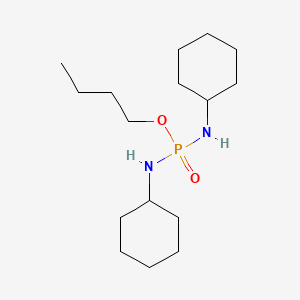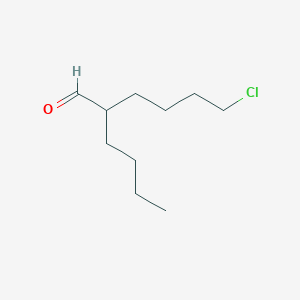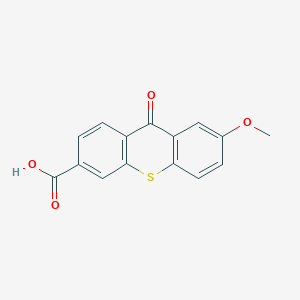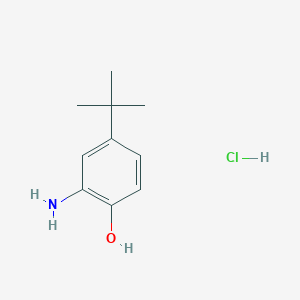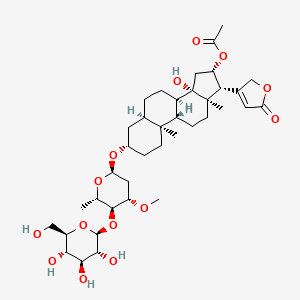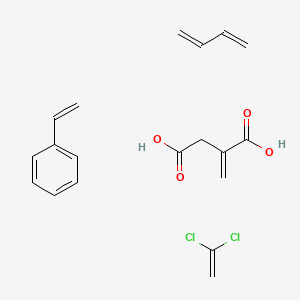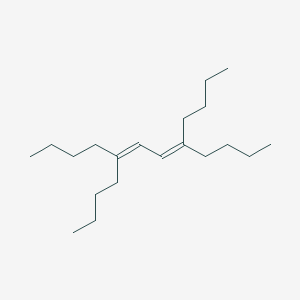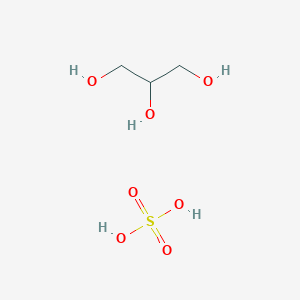
Propane-1,2,3-triol;sulfuric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propane-1,2,3-triol, commonly known as glycerol, is a naturally occurring colorless, odorless, viscous liquid that is sweet-tasting and non-toxic. It is a triol compound, meaning it has three hydroxyl groups (-OH) attached to its carbon atoms. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these two compounds can participate in various chemical reactions, leading to the formation of esters and other derivatives.
准备方法
Synthetic Routes and Reaction Conditions
-
From Oils and Fats (Natural Production)
- Glycerol is obtained on a large scale as a by-product in the manufacture of soaps. Soaps are produced by boiling oils and fats with sodium or potassium hydroxide solution, a process known as saponification .
- It can also be obtained from fats or oils by trans-esterification with methanol in the presence of an acid or a base .
-
From Propylene (Synthetic Production)
- Glycerol can be synthesized from propylene, which is cheaply obtained from the cracking of petroleum. Propylene is first chlorinated to get allyl chloride, which is then hydrolyzed to allyl alcohol. The allyl alcohol is treated with chlorine water and subsequently hydrolyzed to produce glycerol .
化学反应分析
Types of Reactions
-
Esterification
- Glycerol reacts with carboxylic acids in the presence of a strong acid catalyst, such as sulfuric acid, to produce esters. This reaction is known as esterification and is a condensation reaction where water is eliminated .
-
Hydrolysis
- Esters of glycerol can be hydrolyzed in the presence of water or dilute acid to form carboxylic acids and alcohols. This reaction is catalyzed by dilute sulfuric acid .
Common Reagents and Conditions
Sulfuric Acid: Used as a catalyst in esterification reactions.
Sodium Hydroxide: Used in the saponification process to produce glycerol from fats and oils.
Major Products
Esters: Formed from the reaction of glycerol with carboxylic acids.
科学研究应用
Propane-1,2,3-triol has a wide range of applications in various fields:
-
Chemistry
-
Biology
-
Medicine
- Glycerol is used in pharmaceutical formulations as a solvent, sweetener, and humectant. It is also used in the production of nitroglycerin, a key ingredient in dynamite and a medication for heart conditions .
-
Industry
作用机制
The mechanism by which propane-1,2,3-triol exerts its effects depends on the specific application:
相似化合物的比较
Propane-1,2,3-triol can be compared with other similar compounds such as:
Ethylene Glycol (Ethane-1,2-diol): Another diol with two hydroxyl groups, used as an antifreeze and in the production of polyethylene terephthalate (PET).
Propylene Glycol (Propane-1,2-diol): A diol with two hydroxyl groups, used in food, cosmetics, and pharmaceuticals as a humectant and solvent.
Uniqueness
- Propane-1,2,3-triol is unique due to its three hydroxyl groups, making it a versatile compound in various chemical reactions and applications. Its non-toxic nature and sweet taste also make it suitable for use in food and pharmaceutical products .
属性
CAS 编号 |
52229-63-7 |
|---|---|
分子式 |
C3H10O7S |
分子量 |
190.17 g/mol |
IUPAC 名称 |
propane-1,2,3-triol;sulfuric acid |
InChI |
InChI=1S/C3H8O3.H2O4S/c4-1-3(6)2-5;1-5(2,3)4/h3-6H,1-2H2;(H2,1,2,3,4) |
InChI 键 |
BXNRKCXZILSQHE-UHFFFAOYSA-N |
规范 SMILES |
C(C(CO)O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


